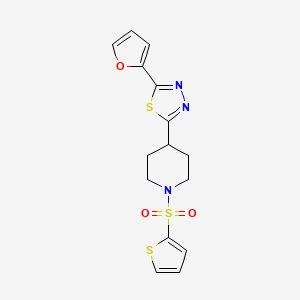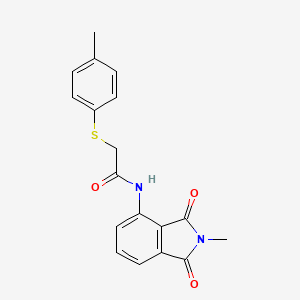
N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(p-tolylthio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(p-tolylthio)acetamide, also known as MI-2, is a small molecule inhibitor that has shown promising results in cancer research. MI-2 is a potent and selective inhibitor of the MDM2-p53 interaction, a critical target for cancer therapy.
Mecanismo De Acción
N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(p-tolylthio)acetamide works by inhibiting the interaction between MDM2 and p53, a critical pathway in cancer development. MDM2 is an E3 ubiquitin ligase that regulates the stability and activity of p53, a tumor suppressor protein. Inhibition of the MDM2-p53 interaction leads to the stabilization and activation of p53, which induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to be highly selective for the MDM2-p53 interaction, with minimal off-target effects. It has also been shown to be effective in a wide range of cancer cell lines, including those that are resistant to traditional chemotherapy. This compound has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(p-tolylthio)acetamide is its high selectivity for the MDM2-p53 interaction, which minimizes off-target effects. This compound has also been shown to be effective in a wide range of cancer cell lines, making it a versatile tool for cancer research. However, this compound has a relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(p-tolylthio)acetamide research. One potential application is in combination therapy with other cancer drugs, such as radiation therapy or chemotherapy. This compound could also be used in combination with other small molecule inhibitors to target multiple pathways in cancer development. Another potential application is in the development of this compound analogs with improved solubility and potency. Finally, this compound could be used as a tool to study the MDM2-p53 pathway and its role in cancer development.
Métodos De Síntesis
The synthesis of N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(p-tolylthio)acetamide involves a multi-step process that begins with the reaction of 4-bromo-2-methyl-1,3-dioxoisoindoline with p-tolylthiol. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal and acetic anhydride to form this compound. The entire process takes approximately 6-8 steps and has an overall yield of 15-20%.
Aplicaciones Científicas De Investigación
N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(p-tolylthio)acetamide has been extensively studied for its potential use in cancer therapy. It has been shown to be effective in inducing apoptosis in cancer cells and inhibiting tumor growth in animal models. This compound has also been shown to sensitize cancer cells to radiation therapy, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-4-yl)-2-(4-methylphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-11-6-8-12(9-7-11)24-10-15(21)19-14-5-3-4-13-16(14)18(23)20(2)17(13)22/h3-9H,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVVQSRLXQDEHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC=CC3=C2C(=O)N(C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


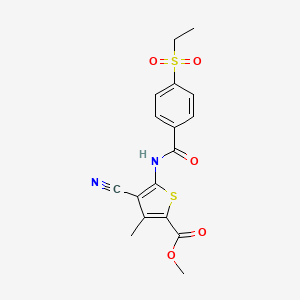

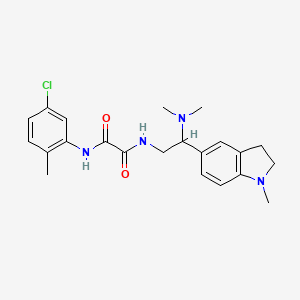
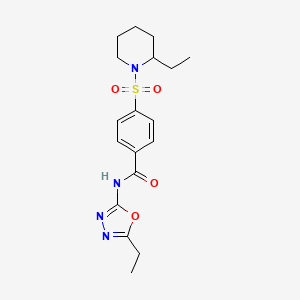
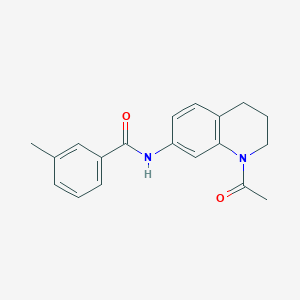
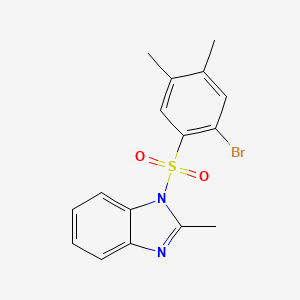
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2950993.png)
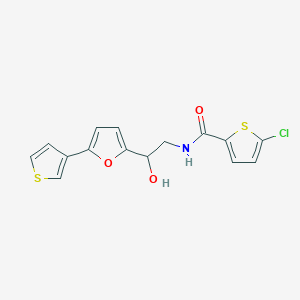
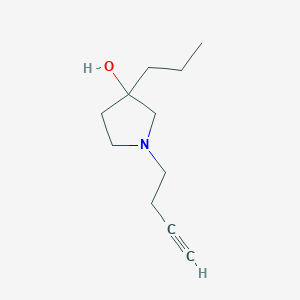

![N-[1-(4-Methoxyphenyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2951005.png)
